molecular formula C18H14N6O3S B2839328 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941906-26-9

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2839328
CAS No.: 941906-26-9
M. Wt: 394.41
InChI Key: MSNHUNUKRDBDAG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzylthio group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the triazolopyrimidine core in the presence of a base.

    Attachment of the nitrobenzylthio group: This can be accomplished through a thiol-ene reaction, where a nitrobenzyl halide reacts with a thiol derivative of the triazolopyrimidine core under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitrobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in DMF.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: The compound may affect various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

    Interaction with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S/c1-27-15-8-6-13(7-9-15)23-17-16(21-22-23)18(20-11-19-17)28-10-12-2-4-14(5-3-12)24(25)26/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNHUNUKRDBDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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